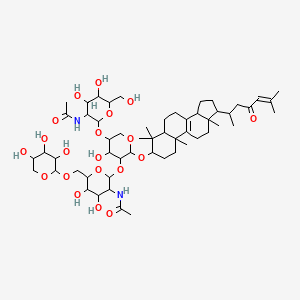

Sarasinoside C1

Description

Overview of Sarasinosides as a Class of Marine Glycosides

Sarasinosides are a group of triterpenoid (B12794562) oligoglycosides primarily isolated from marine sponges. researchgate.netnih.gov These compounds are characterized by a non-carbohydrate component, known as an aglycone, linked to a sugar chain. ontosight.aiontosight.ai The structural diversity within the sarasinoside family is significant, arising from variations in the aglycone's polycyclic system and the composition of the attached oligosaccharide chain. researchgate.netresearchgate.net This structural variety contributes to a range of observed biological activities. researchgate.netontosight.ai

Historical Context of Sarasinoside C1 Isolation and Initial Characterization from Marine Sponges

This compound was first identified along with several other sarasinosides, including A1 and B1, from the Palauan marine sponge Asteropus sarasinosum. nih.govnih.gov Initial characterization of these compounds was carried out by Kitagawa and colleagues. nih.govphcogj.com Subsequent studies have also isolated this compound from the sponge Melophlus sarasinorum, collected in locations such as Kimbe Bay, Papua New Guinea. chemondis.comacs.orgmedchemexpress.com The isolation process typically involves extraction from the sponge material, followed by fractionation and purification using chromatographic techniques. acs.org The structure of this compound was elucidated through chemical and physicochemical methods, including detailed analysis of 1D and 2D NMR and high-resolution mass spectrometry data. researchgate.netacs.org

Significance of this compound as a Representative 30-Norlanostane Saponin (B1150181)

This compound is classified as a 30-norlanostane saponin. chemondis.comacs.orgnih.gov This designation refers to its aglycone, which is a triterpene with a norlanostane skeleton, meaning it has one fewer methyl group than the parent lanostane (B1242432) structure. The saponin classification arises from its soap-like property of forming a lather in water, a characteristic of this group of glycosides. The structure of this compound, with its complex aglycone and attached tetrasaccharide moiety, makes it a significant subject for research in marine natural products chemistry. nih.govvulcanchem.com

Structure

2D Structure

Properties

CAS No. |

114066-51-2 |

|---|---|

Molecular Formula |

C55H88N2O20 |

Molecular Weight |

1097.3 g/mol |

IUPAC Name |

N-[2-[5-[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-[[4,4,10,13-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C55H88N2O20/c1-24(2)18-28(61)19-25(3)30-11-12-31-29-10-13-37-53(6,7)38(15-17-55(37,9)32(29)14-16-54(30,31)8)76-52-48(44(66)36(23-72-52)75-49-39(56-26(4)59)45(67)42(64)34(20-58)73-49)77-50-40(57-27(5)60)46(68)43(65)35(74-50)22-71-51-47(69)41(63)33(62)21-70-51/h18,25,30-31,33-52,58,62-69H,10-17,19-23H2,1-9H3,(H,56,59)(H,57,60) |

InChI Key |

WQPAMXVSIZMQQI-RHOBFBMKSA-N |

SMILES |

CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)NC(=O)C)C)C |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)NC(=O)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sarasinoside C1; Sarasinoside-C1; |

Origin of Product |

United States |

Advanced Methodologies for Sarasinoside C1 Structural Elucidation

Spectroscopic Approaches for Aglycone and Glycosidic Chain Determination

Spectroscopic techniques are fundamental in unraveling the intricate structure of Sarasinoside C1, providing detailed information about both its aglycone (steroidal) and glycosidic (sugar) components. acs.orgresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is critical for confirming the molecular formula of this compound. For instance, this compound (1) has been assigned a molecular formula of C₅₅H₈₇N₂O₂₀, determined by observing a protonated adduct at m/z 1097.6000 [M + H]⁺ in (+)-HRESIMS. acs.org This technique provides highly accurate mass measurements, which are essential for deducing the elemental composition of complex natural products. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both unidimensional (1D) and bidimensional (2D) techniques, is indispensable for the comprehensive structural assignment of this compound. acs.orgresearchgate.net While early reports provided only partial NMR data, often in mixed solvents, more recent studies offer full assignments in solvents like CD₃OD, which facilitates easier comparison with other analogous compounds. acs.org

1D NMR (¹H and ¹³C NMR): ¹H NMR spectra reveal characteristic signals for various proton environments, including anomeric protons of the sugar units and protons associated with the aglycone's side chain. For the carbohydrate component, characteristic anomeric proton signals are observed at δH 4.35 (d, J = 7.0 Hz, H-1′), 4.42 (d, J = 7.5 Hz, H-1‴), 4.47 (d, J = 8.0 Hz, H-1⁗), and 4.88 (d, J = 7.5 Hz, H-1″). acs.org ¹³C NMR spectra provide insights into the carbon skeleton. For the carbohydrate moiety, anomeric carbon signals are typically found at δC 102.1 (C-1″), 102.4 (C-1⁗), 105.2 (C-1‴), and 105.7 (C-1′). acs.org The aglycone component of this compound exhibits a characteristic C-24/C-25 unsaturated ketone at C-23, evidenced by specific ¹H and ¹³C NMR signals at δH 2.09 (H-22b), 2.52 (dd, H-22a), δC 52.4 (C-22), δC 204.0 (C-23), δH 6.16 (br s, H-24), δC 125.2 (C-24), δC 157.0 (C-25), δH 1.91 (s, 3H, H-26), δC 27.7 (C-26), 2.12 (s, 3H, H-27), and δC 20.9 (C-27). acs.org

2D NMR (COSY, HSQC, HMBC, ROESY): Bidimensional NMR experiments are crucial for establishing connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments help in identifying coupled proton systems, allowing for the tracing of spin networks within both the aglycone and the individual sugar units. acs.orgtandfonline.com

HSQC (Heteronuclear Single Quantum Coherence) provides direct correlations between protons and their directly attached carbons, aiding in the assignment of CH, CH₂, and CH₃ groups. awi.debmrb.io

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range correlations between protons and carbons across two or three bonds, which are vital for connecting different parts of the molecule, such as the sugar units to the aglycone and the linkages between sugar residues. acs.orgresearchgate.netnih.gov

ROESY (Rotating-frame Overhauser Enhancement Spectroscopy) is particularly useful for determining relative stereochemistry by identifying protons that are spatially close, even if not directly bonded. researchgate.netresearcher.life

The following table summarizes key NMR data for this compound, focusing on characteristic signals for its aglycone and carbohydrate moieties:

Table 1: Representative NMR Data for this compound Aglycone (Partial)

| Atom | δH (ppm) | δC (ppm) | Multiplicity (J, Hz) |

|---|---|---|---|

| H-22a | 2.52 | 52.4 (C-22) | dd |

| H-22b | 2.09 | 52.4 (C-22) | |

| C-23 | - | 204.0 | (C=O) |

| H-24 | 6.16 | 125.2 | br s |

| C-25 | - | 157.0 | |

| H-26 | 1.91 | 27.7 | s, 3H |

| H-27 | 2.12 | 20.9 | s, 3H |

Table 2: Representative NMR Data for this compound Carbohydrate Moiety (Anomeric Signals)

| Anomeric Proton | δH (ppm) | J (Hz) | Anomeric Carbon | δC (ppm) |

|---|---|---|---|---|

| H-1′ | 4.35 | 7.0 | C-1′ | 105.7 |

| H-1″ | 4.88 | 7.5 | C-1″ | 102.1 |

| H-1‴ | 4.42 | 7.5 | C-1‴ | 105.2 |

| H-1⁗ | 4.47 | 8.0 | C-1⁗ | 102.4 |

Molecular modeling plays a critical role in refining stereochemical assignments, particularly for complex natural products like sarasinosides where traditional NMR methods might be ambiguous or lead to initial misassignments. researchgate.netresearcher.life A notable example involves the correction of the C-8/C-9 diol configuration in sarasinoside R, a congener related to this compound. researchgate.netresearcher.lifenih.govresearchgate.netresearcher.life This correction was achieved through a combination of ROESY analysis and molecular modeling, highlighting the importance of computational approaches in conjunction with experimental data for accurate stereochemical determination. researchgate.netresearcher.lifenih.govresearchgate.net

Unidimensional and Bidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Comparative Structural Analysis with Known Sarasinoside Congeners

This compound belongs to a family of 30-norlanostane saponins (B1172615), and its structure is often elucidated by comparing its spectroscopic data with those of known sarasinoside analogues. acs.orgresearchgate.net This comparative analysis is particularly effective because many sarasinosides share a common tetraose moiety: β-D-Xylp-(1→6)-β-D-GlcNAcp-(1→2)-[β-D-GalNAcp-(1→4)]-β-D-Xylp. acs.orgresearchgate.netnih.govresearchgate.net Differences between sarasinoside congeners typically arise in their aglycone moieties, often involving variations in oxidation patterns, double bond positions, or the presence of additional functional groups within the C- and D-rings. acs.orgnih.gov For instance, sarasinoside C4, a new analogue, showed very similar chemical shifts to this compound in its aglycone, suggesting identical relative configurations, but featured an additional carbonyl signal at δC 219.5 at C-15. acs.org This systematic comparison aids in identifying the unique features of a new or previously partially characterized sarasinoside. acs.orgresearchgate.netresearchgate.net The structural diversity of sarasinosides primarily stems from oxidative processes in rings B-D and varying positions of double bonds in the tetracyclic aglycone part. nih.govresearchgate.net

Chromatographic Techniques Utilized in Purification and Elucidation

Chromatographic techniques are indispensable for the isolation and purification of this compound from complex natural extracts, a prerequisite for detailed structural elucidation. acs.orgjsmcentral.org The process typically involves several stages, including extraction, fractionation, purification, and isolation. jsmcentral.org

Vacuum Liquid Chromatography (VLC): This technique is often used for initial fractionation of crude extracts. For example, freeze-dried sponge material is extracted, and the resulting extract is fractionated using C-18 vacuum liquid chromatography with solvents of decreasing polarity. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique employed for the final purification and isolation of this compound. acs.orgjsmcentral.org Fractions from VLC, particularly those eluted with methanol/water mixtures, are further purified using HPLC to yield pure this compound. acs.org Both analytical and preparative HPLC modes are utilized to achieve high purity levels necessary for spectroscopic analysis. jsmcentral.org Reversed-phase (RP) columns, such as C18 or Phenylhexyl, are commonly used in HPLC for the purification of sarasinosides. acs.orgnih.gov

These chromatographic methods enable the separation of this compound from other co-occurring compounds, allowing for the acquisition of clean spectroscopic data essential for its structural determination. jsmcentral.orgmoravek.com

Compound Names and PubChem CIDs:

Biosynthesis and Ecological Origins of Sarasinoside C1

Identification of Sarasinoside C1 Producing Marine Organisms

This compound is a prominent member of a complex mixture of triterpene glycosides found in specific marine organisms. Its identification is closely linked to the study of these marine invertebrates.

Isolation from Melophlus sarasinorum and Related Species

This compound (1) was initially isolated and structurally elucidated from the marine sponge Melophlus sarasinorum (formerly known as Asteropus sarasinosum) collected from the Palauan Archipelago. mdpi.comjst.go.jpnih.gov Subsequent studies have continued to identify this compound and its analogues from various specimens of Melophlus sarasinorum. acs.orgnih.govmedchemexpress.comresearchgate.net The glycoside fraction of Melophlus sarasinorum is known to contain a complicated mixture of 14-nor-methyl-lanostane (or 30-norlanostane) triterpene glycosides, with sarasinosides A1-A3, B1-B3, and C1-C3 being among the first nine isolated and characterized. mdpi.comjst.go.jpvliz.be

While Melophlus sarasinorum is the primary source, other sponge genera have also been reported to produce triterpenoid (B12794562) saponins (B1172615). For instance, species of the genera Pandaros, Ectyoplasia, and Ulosa have been noted to produce such compounds, suggesting a broader occurrence of these saponins among sponge orders, potentially linked to their microbial symbionts rather than solely the host itself. acs.org Sarasinosides have also been isolated from Lipastrotethya sp. and Petrosia sponges. researchgate.net

Geographical Distribution and Chemodiversity in Sponge Populations

Melophlus sarasinorum is widely distributed throughout the Indo-West Pacific region, including the Great Barrier Reef, Indonesia, Palau Islands, Guam, and the Bismarck Sea (Papua New Guinea). mdpi.comacs.orgnih.govsealifebase.se The presence of sarasinosides, including this compound, has been consistently reported in M. sarasinorum specimens from these diverse geographical locations. mdpi.comacs.orgvliz.besmujo.id

The chemical diversity of sarasinosides observed across different specimens of M. sarasinorum collected from various maritime regions can be attributed, in part, to geographical variation linked to subtle changes in microbial diversity within the sponge holobiont. acs.org For example, while this compound is characterized by a tetraose moiety, some specimens from Sulawesi, Indonesia, have yielded sarasinosides with an additional glucose unit, forming a pentaose glycoside. acs.org This chemodiversity highlights the dynamic interplay between the sponge host and its associated microbiome in shaping the secondary metabolite profile.

The following table summarizes the reported isolation locations of Melophlus sarasinorum and the presence of sarasinosides:

| Sponge Species | Isolation Location(s) | Key Sarasinosides Identified (Examples) | References |

| Melophlus sarasinorum | Palau Islands, Micronesia | A1, B1, C1, A2, A3, B2, B3, C2, C3 | mdpi.comjst.go.jpvliz.be |

| Melophlus sarasinorum | Guam Island, Truk Lagoon, Micronesia | A1, A3, H1, H2, I1, I2 | mdpi.comvliz.benih.gov |

| Melophlus sarasinorum | Sulawesi, Indonesia | A1, A3, I1, I2, H2, J, K, L, M | mdpi.comacs.org |

| Melophlus sarasinorum | North-Western Coast of Australia | A1, A3, A4, A5, M, L | vliz.bemendeley.comresearchgate.net |

| Melophlus sarasinorum | Kimbe Bay, Bismarck Sea, Papua New Guinea | C1, C4-C9 | acs.orgnih.govmedchemexpress.com |

| Melophlus sarasinorum | Sangihe Islands, Indonesia | A1, A4/5, D, L, M2 | smujo.id |

| Lipastrotethya sp. | Chuuk, Micronesia | N-R (new sarasinosides), known analogues | researchgate.net |

| Petrosia sp. | Indonesia, Philippines | Sarasinoside S, 5,8-epoxysarasinoside, 8,9-epoxysarasinoside | researchgate.net |

| Unidentified sponge | Solomon Islands | M2, B1 | vliz.bemdpi.com |

Investigation of Biosynthetic Pathways

The biosynthesis of complex natural products like sarasinosides in marine sponges is a subject of ongoing research, with increasing evidence pointing towards the involvement of symbiotic microorganisms.

Annotation of the Biosynthetic Gene Cluster for Sarasinosides

Research has focused on identifying the biosynthetic gene clusters (BGCs) responsible for sarasinoside production within the Melophlus sarasinorum holobiont. A hypothetical enzymatic scheme for sarasinoside biosynthesis involves enzymes such as squalene (B77637) synthase, squalene epoxidase, and lanosterol (B1674476) synthase, leading to the lanostane (B1242432) sterol core. nih.govresearchgate.net

Significantly, the biosynthetic gene cluster for sarasinosides has been annotated from the sponge holobiont, and evidence suggests a γ-proteobacterial origin for this cluster. acs.orgnih.gov This indicates that the genetic machinery for producing sarasinosides resides within the microbial symbionts associated with the sponge, rather than the sponge host itself. The Melophlus-derived sterol biosynthesis (msb) gene cluster and the Melophlus-derived glycosyl biosynthesis (mgb) gene cluster, identified from metagenomic scaffolds, are thought to be derived from this γ-proteobacterium. nih.gov Within the msb locus, the gene msbE encodes a bifunctional squalene epoxidase/sterol cyclase, which has been annotated as a lanosterol cyclase, a key enzyme in the biosynthesis of the sarasinoside aglycone. nih.gov

A database entry (MIBiG accession BGC0002449) exists for a sarasinoside biosynthetic gene cluster from an uncultured bacterium, containing 11 genes, further supporting the microbial origin. u-tokyo.ac.jp

Role of Symbiotic Microorganisms in Glycoside Production

Marine sponges are known to live in close symbiotic relationships with a diverse array of microorganisms, including bacteria, archaea, and eukaryotes. jst.go.jpnih.govmdpi.com These microbial symbionts can constitute a significant portion of the sponge's biomass and are increasingly recognized as the true producers of many sponge-derived natural products. jst.go.jpnih.govmdpi.comresearchgate.net

For sarasinosides, the annotation of their biosynthetic gene cluster to a γ-proteobacterium strongly supports the hypothesis that symbiotic microorganisms are responsible for their production. acs.orgnih.gov It is plausible that a central sterol core, potentially delivered by a sponge symbiont, undergoes further modifications by other members of the holobiont community. nih.gov This collaborative biosynthesis, where the sponge host and its microbial symbionts contribute to the synthesis of bioactive compounds, is a common theme in marine natural product chemistry. nih.govmdpi.com The chemical diversity of sarasinosides, with variations in their aglycone moieties and carbohydrate chains, is likely a result of the promiscuous redox catalysts and glycosyltransferase enzymes encoded within the microbial symbionts' genomes. vliz.benih.gov

Biological Activities and Mechanistic Studies of Sarasinoside C1 and Analogues

In Vitro Biological Activities

Sarasinoside C1 and related compounds have demonstrated a range of biological effects in laboratory studies, including cytotoxicity against various cancer cell lines, antimicrobial properties, ichthyotoxicity, and antifouling potential. acs.orgvliz.beresearchgate.net

This compound and its analogues have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. Research has shown that these compounds exhibit varying degrees of activity against cell lines such as human lymphocytic leukemia, K562 (human erythroleukemia), A549 (human lung carcinoma), HCT-116 (human colon carcinoma), Neuro-2a (mouse neuroblastoma), and HepG2 (human hepatocyte carcinoma). tandfonline.comacs.orgnih.govnih.govphcogj.comnih.govnih.gov

The cytotoxic potential of sarasinosides appears to be influenced by their specific chemical structures. nih.gov For instance, sarasinosides possessing an 8(9)-unsaturation or a 7(8),9(11)-diene system in their steroidal nucleus tend to exhibit strong or moderate cytotoxic effects. vliz.benih.gov In contrast, modifications such as the migration of the double bond to the 8(14)-position can lead to a decrease in activity. nih.gov

One study reported that a methanolic extract of Melophlus sarasinorum, containing sarasinosides including C1, showed potent cytotoxicity against the HCT-116 cell line with an IC50 value of 0.002 µg/mL. phcogj.com Another study found that Sarasinoside M2, a related compound, displayed moderate cytotoxicity towards Neuro-2a and HepG2 tumor cell lines with EC50 values of 17 and 19 µM, respectively. vliz.benih.gov The known sarasinoside B1 also showed moderate cytotoxicity toward Neuro-2a and HepG2 cell lines with IC50 values of approximately 5.8 µM and 5.9 µM, respectively. tandfonline.com

It has been noted that the aglycones, the non-sugar portion of the saponins (B1172615), can be more cytotoxic than the full glycoside structures. nih.gov

Table 1: Cytotoxic Activity of this compound and Analogues against Various Cancer Cell Lines

| Compound/Extract | Cell Line | Activity (IC50/ED50) | Reference |

|---|---|---|---|

| Melophlus sarasinorum extract | HCT-116 | 0.002 µg/mL | phcogj.com |

| Sarasinoside A1 | P388 (murine lymphocytic leukemia) | 2.8 µg/mL | nih.govnih.gov |

| Sarasinoside A2 | K562 (human leukemia) | 6.5 µg/mL | nih.govnih.gov |

| Sarasinoside A3 | K562 (human leukemia) | 17.1 µg/mL | nih.govnih.gov |

| Sarasinoside B1 | Neuro-2a | ~5.8 µM | tandfonline.com |

| Sarasinoside B1 | HepG2 | ~5.9 µM | tandfonline.com |

| Sarasinoside M2 | Neuro-2a | ~17 µM | tandfonline.comvliz.benih.gov |

This table is for illustrative purposes and includes data for both this compound extracts and its close analogues to provide a broader context of the compound class.

The antimicrobial potential of sarasinosides has been investigated against various bacteria and fungi. tandfonline.comacs.orgnih.gov An extract from Melophlus sarasinorum demonstrated moderate antimicrobial activity against Staphylococcus aureus. smujo.id However, studies on purified sarasinosides have yielded mixed results. For example, Sarasinoside A1 was found to be inactive against the bacteria Escherichia coli and Bacillus subtilis. nih.govnih.gov In contrast, Sarasinoside J exhibited moderate activity against B. subtilis and potent activity against the yeast Saccharomyces cerevisiae. vliz.benih.govebi.ac.uk This suggests that the antimicrobial activity of these compounds is structure-dependent. ebi.ac.uk

Sarasinosides have demonstrated notable ichthyotoxic (fish-killing) properties. tandfonline.comnih.govnih.govnih.gov Early studies by Kitagawa et al. investigated the ichthyotoxic activity of sarasinosides A1 and B1 against the killifish Poecilia reticulata. vliz.benih.gov These compounds, along with this compound, were isolated from the marine sponge Melophlus sarasinorum (also referred to by its synonym Asteropus sarasinosum). vliz.be The research indicated that these triterpene glycosides possess potent ichthyotoxic effects. vliz.be

Marine organisms, like sponges, often produce secondary metabolites to prevent the settlement of other organisms on their surfaces, a process known as biofouling. Triterpene glycosides, including sarasinosides, are thought to play a role in this chemical defense. nih.govuncw.edu The antifouling activity of these compounds is often linked to their antimicrobial properties, which can inhibit the formation of the initial microbial biofilm necessary for the attachment of larger fouling organisms. researchgate.net Research suggests that sarasinoside-type compounds are potential candidates for the development of eco-friendly antifouling agents. smujo.id

Ichthyotoxic Effects

Molecular Mechanisms of Action

The precise molecular mechanisms underlying the diverse biological activities of this compound are still under investigation. However, some studies have begun to elucidate the pathways through which these compounds exert their effects. researchgate.netsmujo.id

One of the proposed mechanisms of action for sarasinosides is the modulation of key cellular signaling pathways. smujo.id Sarasinoside A1, a close analogue of C1, has been shown to disrupt cell signaling pathways mediated by Rap GTPase activation. smujo.id Rap GTPases are a family of small GTP-binding proteins that play crucial roles in a variety of cellular processes, including cell adhesion, proliferation, and differentiation. nih.govnih.gov By interfering with Rap GTPase activation, sarasinosides may disrupt normal cellular function, potentially leading to the observed cytotoxic effects. smujo.id

Interaction with Enzymatic Targets (e.g., Acetylcholinesterase, Na+/K+-ATPase)

The enzymatic interactions of this compound and its related compounds are a key area of research. Studies have particularly focused on their effects on acetylcholinesterase and Na+/K+-ATPase, two crucial enzymes involved in various physiological processes.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. aopwiki.org Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. scielo.org.mx Computational studies, specifically molecular docking, have been employed to investigate the interaction between sarasinoside analogues and AChE. These studies suggest that sarasinosides may disrupt the cholinergic system by inhibiting AChE activity. smujo.id The strong binding affinities observed in these in-silico models indicate potential allosteric interactions with the enzyme. smujo.id

Na+/K+-ATPase , or the sodium-potassium pump, is a vital transmembrane protein found in all animal cells. dokumen.pub It actively transports sodium and potassium ions across the cell membrane, a process essential for maintaining cellular membrane potential and driving various secondary transport systems. dokumen.pubnih.gov Some sarasinoside compounds have demonstrated weak inhibitory activity against Na+/K+-ATPase. acs.org This interaction suggests a potential mechanism by which these compounds could disrupt cellular ion homeostasis, although the effect is noted to be modest. acs.org It's important to note that the binding of molecules to Na+/K+-ATPase can modulate its activity and associated intracellular signaling pathways without directly affecting ion transport. nih.gov

| Compound/Analogue | Enzymatic Target | Observed Effect | Methodology |

|---|---|---|---|

| Sarasinoside Analogues (A1-A3, D, L, M, M2) | Acetylcholinesterase (AChE) | Robust binding affinities (-8.2 to -9.6 kcal/mol) suggesting potential allosteric interactions. smujo.id | Molecular Docking. smujo.id |

| This compound | Na+/K+-ATPase | Weak inhibitory activity. acs.org | In vitro enzymatic assay. acs.org |

Induction of Apoptosis in Cellular Systems

A significant aspect of the biological activity of sarasinosides is their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a cornerstone of their potential as anticancer agents.

Extracts from the marine sponge Melophlus sarasinorum, the source of this compound, have been shown to induce apoptosis in human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. phcogj.com The mechanism of cell death was confirmed to be apoptosis through assays that detect key markers of this process. phcogj.com Specifically, in MCF-7 cells, the methanolic extract of Melophlus sarasinorum led to a significant percentage of cells undergoing both early and late-stage apoptosis. phcogj.com

While direct studies on the apoptotic induction by purified this compound are part of ongoing research, the activity of the source organism's extract strongly suggests that its constituent compounds, including this compound, are responsible for this effect. The induction of apoptosis is a highly sought-after characteristic for anticancer compounds, as it allows for the selective elimination of cancer cells. rsc.orgnih.gov Triterpenoid (B12794562) saponins, the class of compounds to which sarasinosides belong, are known to exert their cytotoxic effects through the induction of apoptosis. semanticscholar.org

| Source Material/Compound | Cell Line | Observed Effect | Methodology |

|---|---|---|---|

| Melophlus sarasinorum methanolic extract | HCT-116 (Human Colorectal Carcinoma) | Potent cytotoxicity and induction of apoptosis. phcogj.com | Annexin V-FITC assay. phcogj.com |

| Melophlus sarasinorum methanolic extract | MCF-7 (Human Breast Adenocarcinoma) | Moderate growth inhibition and induction of apoptosis (66.80% early and late apoptosis). phcogj.com | Annexin V-FITC assay. phcogj.com |

Structure Activity Relationship Sar of Sarasinosides

Influence of Aglycone Moiety Structural Variations on Biological Activity

The aglycone, or non-sugar part, of sarasinosides typically features a norlanostane skeleton, often with a characteristic 23-keto-Δ²⁴⁽²⁵⁾ side chain. acs.orgnih.govvliz.be Modifications to this core structure, including oxidative changes and double bond rearrangements, play a crucial role in determining the compound's bioactivity. mdpi.commdpi.comnih.govnih.gov

Significance of Double Bond Positions (e.g., 8(9), 7(8),9(11), 8(14)-diene systems)

The position and number of double bonds within the tetracyclic system of the aglycone are critical determinants of sarasinoside bioactivity. mdpi.commdpi.comnih.gov Most sarasinoside aglycones contain double bonds at the 8(9), 9(11), or 8(14) positions. mdpi.commdpi.comvliz.be Sarasinosides with a common 8(9)-double bond or a 7(8),9(11)-diene system are often associated with strong to moderate cytotoxic activities against various cell lines, including tumor cells, yeast, and fertilized starfish eggs, and also exhibit ichthyotoxicity. acs.orgmdpi.commdpi.comnih.govnih.gov Conversely, the migration of a double bond to the 8(14)-position is generally linked to a decrease in biological activity. mdpi.commdpi.comnih.gov

For example, comparative studies have shown that Sarasinoside A₁ (with an 8(9)-double bond) exhibits cytotoxic activity against human lymphocytic leukemia cells. nih.govmdpi.comsemanticscholar.orgphcogj.com In contrast, Sarasinoside A₃, which features an 8(9),14(15)-diene system, demonstrated milder cytotoxic activity compared to A₁. mdpi.comsemanticscholar.org Sarasinoside C₇, an analogue of C1, has an internal double bond located at C-9/C-11. nih.gov

Table 1: Influence of Aglycone Double Bond Position on Cytotoxicity

| Sarasinoside | Double Bond Position(s) | Cytotoxic Activity | References |

| A₁ | 8(9) | Strong/Moderate | mdpi.commdpi.comnih.govmdpi.comsemanticscholar.orgphcogj.com |

| A₃ | 8(9),14(15) | Mild | mdpi.comsemanticscholar.org |

| Sarasinosides with 7(8),9(11)-diene system | 7(8),9(11) | Strong/Moderate | acs.orgmdpi.commdpi.comnih.govnih.gov |

| Sarasinosides with 8(14)-double bond | 8(14) | Decreased | mdpi.commdpi.comnih.gov |

Effects of Specific Substituents (e.g., C-7 Hydroxylation, C-15 Ketone)

The presence and position of specific substituents on the aglycone moiety can also significantly impact biological activity. mdpi.commdpi.comnih.gov As noted, the introduction of oxygen-bearing substituents generally leads to reduced activity. mdpi.commdpi.comnih.gov Sarasinoside C₄ is distinguished by an additional ketone group at C-15. acs.orgnih.gov Sarasinosides C₅ and C₆ possess methoxy (B1213986) groups at C-15, indicating that even the stereochemistry of these substituents can be relevant. nih.gov Sarasinoside C₇ features hydroxyl groups at C-5 and C-8. nih.gov Another notable example is Sarasinoside D, which has an unusual aglycone structure containing a methyl group at C-8 instead of the more common C-14 position. mdpi.commdpi.com

Role of the Glycosidic Chain in Modulating Bioactivity

Influence of Sugar Unit Identity and Sequence (e.g., Glucose vs. Xylose)

The specific monosaccharide units present in the glycosidic chain and their sequence can significantly affect the biological properties of sarasinosides. ontosight.aimedchemexpress.comacs.orgontosight.aimdpi.com A notable comparison highlights the impact of sugar identity: Sarasinoside A₁ and Sarasinoside B₁ differ primarily in the identity of their third monosaccharide unit. mdpi.commdpi.comnih.gov Sarasinoside A₁ contains glucose in this position, while Sarasinoside B₁ has xylose. mdpi.commdpi.comnih.gov Studies on ichthyotoxic action against killifish (Poecilia reticulata) revealed that Sarasinoside A₁ (LD₅₀ of 0.39 μg/mL) was more potent than Sarasinoside B₁ (LD₅₀ of 0.71 μg/mL), demonstrating the influence of even a single sugar unit's identity on activity. mdpi.commdpi.comnih.gov Similarly, Sarasinoside M₂ differs from Sarasinoside M by the replacement of an internal glucose with xylose in its sugar moiety, with both showing moderate cytotoxicity. vliz.betandfonline.comtohoku.ac.jp

Table 2: Influence of Sugar Unit Identity on Ichthyotoxicity

| Sarasinoside | Third Monosaccharide Unit | Ichthyotoxicity (LD₅₀, μg/mL) | References |

| A₁ | Glucose | 0.39 | mdpi.commdpi.comnih.gov |

| B₁ | Xylose | 0.71 | mdpi.commdpi.comnih.gov |

Advanced Research and Future Perspectives for Sarasinoside C1

Development of Novel Sarasinoside Derivatives and Analogues

The structural complexity of Sarasinoside C1 has spurred efforts to synthesize and develop derivatives and analogues with potentially improved biological properties and more straightforward production pathways. colab.wsresearchgate.net

Synthetic and Semi-Synthetic Strategies for Structural Diversification

The total synthesis of this compound has not yet been achieved due to the significant challenges posed by its polyoxygenated aglycone and the stereochemically complex tetrasaccharide moiety. vulcanchem.com The sensitivity of the Δ8(9) double bond to acid-catalyzed rearrangements further complicates synthetic efforts. vulcanchem.com Consequently, research has largely focused on semi-synthetic modifications to diversify the sarasinoside scaffold.

Recent strategies for structural diversification include:

Enzymatic Glycosylation: Utilizing glycosyltransferases derived from sponges to modify the carbohydrate chain. vulcanchem.com

Chemoselective Oxidation: Targeting specific hydroxyl groups, such as the one at C-15, for oxidation. vulcanchem.com

Side Chain Modifications: Altering the side chain at positions C-24 and C-25. vulcanchem.com

Aglycone-Carbohydrate Hybrids: Synthesizing hybrid molecules that combine the triterpenoid (B12794562) core with different carbohydrate units. vulcanchem.com

These approaches aim to generate a library of novel sarasinoside compounds for further biological evaluation.

Exploration of Simplified Analogues with Enhanced Biological Profiles

Recognizing the synthetic hurdles associated with the natural product, researchers are exploring simplified analogues of this compound. smujo.id The goal is to retain the key pharmacophoric features responsible for its biological activity while creating structures that are more amenable to synthesis. This involves identifying the essential structural components for bioactivity and designing smaller, less complex molecules that mimic these features. The development of such analogues could lead to compounds with enhanced pharmacological profiles, including improved potency, selectivity, and pharmacokinetic properties. smujo.idnaturalproducts.net

Elucidation of Comprehensive Mechanistic Profiles

A deeper understanding of how this compound exerts its biological effects at the molecular and cellular levels is crucial for its development as a potential therapeutic agent.

Deeper Understanding of Molecular and Cellular Targets

While the precise molecular targets of this compound are not fully elucidated, research on related sarasinosides provides some clues. smujo.id For instance, Sarasinoside A1 has been shown to interfere with cell signaling pathways by disrupting Rap GTPase activation. smujo.id It is hypothesized that sarasinosides may have multiple mechanisms of action, potentially including dual antifouling and anticancer activities. smujo.id The complex glycosylated steroidal framework is thought to enhance interactions with biological targets. smujo.idnaturalproducts.net Further investigation is needed to identify the specific proteins and pathways that this compound interacts with to produce its cytotoxic and other biological effects. naturalproducts.net

Advanced Computational Approaches (e.g., Molecular Docking, In Silico Predictions)

Computational methods are playing an increasingly important role in understanding the structure-activity relationships of sarasinosides. smujo.id Molecular docking studies have been employed to predict the binding affinities of sarasinosides to potential protein targets, such as acetylcholinesterase (AChE), a key enzyme in the nervous system of many organisms. smujo.id These in silico analyses help to prioritize compounds for experimental testing and can guide the design of new analogues with improved binding characteristics. smujo.idscience.gov For example, docking studies have suggested that sarasinosides may interact with allosteric sites on AChE rather than the active site itself. smujo.id

Addressing Research Gaps and Unexplored Bioactivities

Despite the progress made, there are still significant gaps in our knowledge of this compound and its analogues. The full spectrum of their biological activities remains largely unexplored. acs.org While cytotoxicity has been a primary focus, other potential therapeutic applications warrant investigation. vulcanchem.com For example, given the anti-inflammatory properties of other marine natural products, exploring the potential of this compound in this area could be a fruitful avenue of research. science.gov Furthermore, the initial discovery of related sarasinosides pointed towards ichthyotoxicity and effects on starfish egg development, suggesting a broader ecological role and potential for discovering novel bioactivities. vliz.be Addressing these research gaps will be essential for fully realizing the therapeutic potential of this fascinating class of marine natural products.

Biotechnological Applications and Sustainable Production Methodologies

Biotechnological Applications

This compound, a complex triterpenoid saponin (B1150181) originally isolated from the marine sponge Melophlus sarasinorum, presents several areas of interest for biotechnological applications. chemondis.commedchemexpress.com As a glycoside, it has the potential to interact with biological systems in complex ways, possibly influencing metabolic processes, immune responses, and cell signaling pathways. ontosight.ai

Research into the broader family of sarasinosides has revealed potential activities that could be harnessed for biotechnological purposes. Notably, sarasinosides that feature a common 8(9)-unsaturation or a 7(8),9(11)-diene system have demonstrated moderate to strong cytotoxic effects against various targets, including yeast, tumor cell lines, and the fertilized eggs of starfish. vliz.benih.gov Furthermore, some analogues have exhibited ichthyotoxicity. vliz.benih.gov For instance, the related compound Sarasinoside J has shown antimicrobial activity against Bacillus subtilis and Saccharomyces cerevisiae. ebi.ac.uk

A significant emerging application is in the development of environmentally friendly antifouling agents. smujo.id Metabolites from the M. sarasinorum sponge, including its sarasinosides, are being investigated for their potential to prevent the accumulation of marine organisms on submerged surfaces. smujo.id This research explores molecular docking to antifouling targets like acetylcholinesterase (AChE) as a mechanism of action. smujo.id

Sustainable Production Methodologies

The primary challenge in utilizing this compound and related compounds is securing a sustainable and large-scale supply. nih.gov Currently, the compound is sourced directly from the marine sponge Melophlus sarasinorum. acs.org However, this method is not considered environmentally or economically feasible for large-scale production. nih.gov

Natural Biosynthesis Evidence strongly suggests that sarasinosides are not produced by the sponge itself, but by γ-proteobacterial symbionts living within the sponge tissue. vulcanchem.com This symbiotic relationship is influenced by environmental factors, as indicated by the geographical variations observed in sarasinoside profiles between different locations. acs.orgvulcanchem.com The proposed biosynthetic pathway is a multi-step enzymatic process. vulcanchem.com

Table 1: Proposed Biosynthetic Pathway of this compound

| Step | Process | Description |

|---|---|---|

| 1 | Scaffold Formation | A triterpene scaffold is formed from mevalonate-derived precursors. vulcanchem.com |

| 2 | Oxidation | The triterpene scaffold undergoes sequential oxidation at specific carbon positions (C-23 and C-15). vulcanchem.com |

| 3 | Glycosylation | Sugar units are attached in a specific sequence through the action of glycosyltransferases. vulcanchem.com |

Challenges and Future Perspectives A complete chemical synthesis of this compound has not yet been achieved due to the molecule's significant structural complexity. vulcanchem.com Challenges include the stereochemical intricacy of the tetrasaccharide unit and the sensitive nature of the aglycone's double bond. vulcanchem.com

Alternative strategies are being considered to overcome the supply issue. Aquaculture of the source sponges has been explored, but generating the necessary biomass for pharmaceutical demand remains a significant hurdle. nih.gov Future sustainable production will likely depend on biotechnological approaches. While microbial biotransformation has been used for other steroidal compounds, techniques such as microbial fermentation using the symbiotic bacteria or cell culture of the sponge have not yet been successfully applied to produce sarasinosides. smujo.idresearchgate.net Harnessing the genetic blueprint of the symbiotic microbes responsible for producing the compound offers a promising path toward a sustainable and scalable supply of this compound.

Q & A

Q. What experimental methods are most reliable for identifying and characterizing Sarasinoside C1 in natural sources?

- Methodological Answer : Initial identification typically involves bioassay-guided fractionation combined with spectroscopic techniques (NMR, MS) and chromatographic methods (HPLC, TLC) . For structural elucidation, 2D-NMR (e.g., HSQC, HMBC) is critical to resolve stereochemistry, while high-resolution mass spectrometry (HRMS) confirms molecular formulas. Natural product databases like MarinLit or Reaxys should be cross-referenced to rule out misidentification .

Q. What are the primary biological sources of this compound, and how does extraction yield vary across species?

- Methodological Answer : this compound is predominantly isolated from marine sponges (e.g., Dysidea spp.). Extraction protocols often use polar solvents (methanol/water mixtures) followed by liquid-liquid partitioning and column chromatography. Yield optimization requires species-specific protocols: for example, Dysidea avara yields ~0.02% dry weight, while D. etheria may yield 0.05% under identical conditions . Comparative studies should include ecological variables (depth, temperature) to contextualize yield discrepancies .

Q. How can researchers validate the purity of this compound for in vitro assays?

- Methodological Answer : Purity validation requires multi-method verification :

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound de novo, and how can stereochemical fidelity be ensured?

- Methodological Answer : The glycosidic linkage and polyoxygenated terpene core pose synthesis challenges. Retrosynthetic strategies often prioritize:

Q. How do contradictory reports on this compound’s bioactivity (e.g., anticancer vs. anti-inflammatory) arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from assay variability :

- Cell line specificity : Activity in HeLa cells (IC 10 µM) may not replicate in MCF-7 due to differential receptor expression.

- Concentration thresholds : Anti-inflammatory effects (NF-κB inhibition at 1 µM) may mask cytotoxic effects at higher doses.

Resolve discrepancies via dose-response matrices and multi-omics profiling (transcriptomics, metabolomics) to map mechanistic pathways .

Q. What advanced analytical techniques are optimal for quantifying this compound in complex biological matrices?

Q. How should researchers design SAR (Structure-Activity Relationship) studies to optimize this compound derivatives?

- Methodological Answer : Prioritize modular synthesis to test:

- Glycone modifications : Replace rhamnose with glucose/galactose to assess binding affinity.

- Aglycone tailoring : Introduce halogenation or epoxidation to enhance membrane permeability.

Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or β-catenin, followed by surface plasmon resonance (SPR) for binding validation .

Data Analysis & Replication

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be reconciled across studies?

- Methodological Answer : Spectral discrepancies arise from solvent effects (CDOD vs. DMSO-d) or pH-dependent tautomerism . Standardize reporting by:

Q. What statistical frameworks are appropriate for analyzing dose-dependent bioactivity data?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC/IC. For multi-parametric datasets (e.g., cytotoxicity + cytokine profiling), apply multivariate analysis (PCA, PLS-DA) to identify covarying factors. Replicate experiments with n ≥ 3 biological replicates to ensure power (α = 0.05, β = 0.2) .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical sourcing and taxonomic verification of this compound-producing organisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.